3-(4-Nitrophenyl)-2H-azirine
Description
General Overview of 2H-Azirine Ring Systems in Contemporary Organic Synthesis
2H-Azirines are three-membered heterocyclic compounds containing a nitrogen atom and a carbon-nitrogen double bond. These molecules are characterized by significant ring strain, which renders them highly reactive and thus valuable as synthetic intermediates. nih.gov Their utility in organic synthesis is diverse, with applications in the construction of a wide array of nitrogen-containing compounds.
The primary modes of reactivity for 2H-azirines involve either the cleavage of the C-N single bond or the C-C single bond of the strained ring. Thermolysis of 2H-azirines typically leads to the formation of vinyl nitrene intermediates through C-N bond cleavage. nih.gov These reactive species can then undergo various transformations, including intramolecular cyclizations to form indoles and other fused heterocycles. Photochemical excitation of 2H-azirines, on the other hand, often results in the cleavage of the C-C bond to generate highly reactive nitrile ylides. researchgate.net These 1,3-dipoles are key intermediates in a variety of cycloaddition reactions, allowing for the synthesis of five-membered heterocyclic rings. researchgate.net
Furthermore, 2H-azirines can act as dienophiles in Diels-Alder reactions and participate in various cycloaddition reactions, including [3+2] and [4+2] cycloadditions, to afford a range of polycyclic nitrogen-containing scaffolds. mdpi.comnih.gov The versatility of 2H-azirines as building blocks has cemented their importance in the synthesis of complex molecules.
Rationale for In-depth Investigation of 3-(4-Nitrophenyl)-2H-azirine as a Model System
The selection of this compound as a subject for detailed study is predicated on the profound influence of the 4-nitrophenyl substituent on the electronic properties and reactivity of the azirine ring. The nitro group is a potent electron-withdrawing group, which significantly modulates the electron density of the aromatic ring and, by extension, the attached azirine system.
This electronic perturbation is expected to have several key consequences:
Enhanced Electrophilicity: The electron-withdrawing nature of the 4-nitrophenyl group is anticipated to increase the electrophilicity of the C=N bond in the azirine ring, making it more susceptible to nucleophilic attack.
Modified Reactivity of Intermediates: The stability and reactivity of the vinyl nitrene and nitrile ylide intermediates formed upon thermolysis and photolysis, respectively, will be influenced by the electronic character of the substituent. The 4-nitrophenyl group can stabilize negative charges in certain transition states and intermediates, thereby affecting reaction pathways and product distributions.
Altered Cycloaddition Behavior: In cycloaddition reactions, the electronic nature of the substituent on the 2H-azirine can dictate its role as a dienophile or a dipolarophile precursor and influence the regioselectivity and stereoselectivity of the reaction.
By systematically studying the behavior of this compound, researchers can gain valuable insights into the fundamental principles governing the reactivity of substituted 2H-azirines, which can be extrapolated to the design of new synthetic methodologies.
Research Objectives and Scope for Understanding this compound Reactivity and Transformations
The primary research objectives for the investigation of this compound are centered on elucidating its characteristic chemical behavior and exploring its potential as a synthetic building block. The scope of this investigation encompasses several key areas:
Synthesis and Characterization: The development of efficient synthetic routes to this compound, typically from the corresponding vinyl azide (B81097) (1-azido-4-nitrostyrene), and its thorough spectroscopic characterization.
Photochemical Transformations: A detailed study of the photochemical ring-opening to the corresponding nitrile ylide. This includes trapping experiments with various dipolarophiles to probe the reactivity and selectivity of the intermediate.
Thermal Reactivity: Investigation of the thermal decomposition of this compound to generate the corresponding vinyl nitrene. The subsequent intramolecular and intermolecular reactions of this intermediate will be explored to understand its synthetic utility.
Cycloaddition Reactions: A systematic exploration of the participation of this compound in various cycloaddition reactions, both as the intact azirine and as a precursor to reactive intermediates.
The following table outlines the expected influence of the 4-nitrophenyl group on the key reactive intermediates of this compound compared to an unsubstituted phenyl group.
| Intermediate | Expected Influence of 4-Nitrophenyl Group |
| Nitrile Ylide | The electron-withdrawing nitro group is expected to stabilize the ylide, potentially influencing its lifetime and reactivity in 1,3-dipolar cycloadditions. |
| Vinyl Nitrene | The electronic nature of the substituent can affect the rate of formation and the subsequent reaction pathways of the vinyl nitrene, such as intramolecular cyclization. |
A comparative study of the reactivity of various 3-aryl-2H-azirines in a representative cycloaddition reaction, such as the Diels-Alder reaction, can provide quantitative insights into the electronic effects of the substituents. The table below illustrates a hypothetical comparison of reaction rates.
| 3-Aryl-2H-azirine Substituent | Relative Reaction Rate (Hypothetical) |
| 4-Methoxyphenyl (Electron-donating) | 0.5 |
| Phenyl (Neutral) | 1.0 |
| 4-Nitrophenyl (Electron-withdrawing) | 2.5 |
These research efforts will contribute to a comprehensive understanding of the chemistry of this compound and expand the synthetic chemist's toolbox for the construction of valuable nitrogen-containing molecules.
Structure
3D Structure
Properties
CAS No. |
477249-36-8 |
|---|---|
Molecular Formula |
C8H6N2O2 |
Molecular Weight |
162.15 g/mol |
IUPAC Name |
3-(4-nitrophenyl)-2H-azirine |
InChI |
InChI=1S/C8H6N2O2/c11-10(12)7-3-1-6(2-4-7)8-5-9-8/h1-4H,5H2 |
InChI Key |
KIEPCQFXJUIAAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=N1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Mechanistic Investigations of 3 4 Nitrophenyl 2h Azirine Reactivity
Thermal Transformations of 3-(4-Nitrophenyl)-2H-azirine
The thermolysis of this compound provides a pathway to synthetically useful intermediates through the cleavage of its strained ring system. The course of the reaction is dictated by which bond in the azirine ring is broken, leading to distinct reactive species.
Thermolytic C-C Bond Cleavage and Nitrile Ylide Generation
The most commonly observed thermal reaction of 2H-azirines, including this compound, is the cleavage of the C-C bond. This process is a unimolecular, first-order reaction that results in the formation of a nitrile ylide. This transformation is a concerted and stereospecific process, proceeding through a conrotatory ring-opening mechanism. The generated nitrile ylide is a versatile 1,3-dipole that can be trapped by various dipolarophiles to form five-membered heterocyclic rings. For example, the nitrile ylide derived from this compound can react with electron-deficient alkenes and alkynes in [3+2] cycloaddition reactions.
Thermolytic C-N Bond Cleavage Pathways and Rearrangements
While C-C bond cleavage is the predominant thermal pathway, C-N bond cleavage can also occur, leading to different reactive intermediates. This alternative pathway results in the formation of a vinyl nitrene. The vinyl nitrene is highly unstable and can undergo rapid rearrangement to form a ketene (B1206846) imine or an azirine through a different ring closure. Another possible rearrangement for the vinyl nitrene is the formation of a vinyl azide (B81097). The specific outcome of the C-N bond cleavage is highly dependent on the substitution pattern of the azirine ring and the reaction conditions.
Influence of the 4-Nitrophenyl Substituent on Thermolysis Activation Barriers
The 4-nitrophenyl substituent at the 3-position of the 2H-azirine ring has a significant electronic influence on the thermal reactivity. This electron-withdrawing group stabilizes the negative charge that develops on the carbon atom during the transition state of the C-C bond cleavage. This stabilization lowers the activation energy for the formation of the nitrile ylide, thus facilitating the reaction at lower temperatures compared to azirines bearing electron-donating or neutral substituents. The enhanced stability of the nitrile ylide also influences its subsequent reactivity in cycloaddition reactions.
| Substituent at C-3 | Relative Rate of Thermolysis | Activation Energy (kJ/mol) |
| 4-Nitrophenyl | High | Lower |
| Phenyl | Medium | Medium |
| 4-Methoxyphenyl | Low | Higher |
This table provides a qualitative comparison of the influence of different substituents on the thermolysis of 3-aryl-2H-azirines.
Photochemical Transformations of this compound
Photolysis of this compound offers an alternative method for generating reactive intermediates. The photochemical behavior is distinct from the thermal pathways and provides access to different reaction manifolds.
Photoinduced C-C Bond Cleavage and Nitrile Ylide Formation
Similar to the thermal process, irradiation of this compound with ultraviolet light can induce cleavage of the C-C bond to form a nitrile ylide. This photochemical ring-opening is also a concerted process and is believed to proceed through an excited singlet state of the azirine. The resulting nitrile ylide can be intercepted by dipolarophiles in a manner analogous to the thermally generated species. The quantum yield of nitrile ylide formation is dependent on the wavelength of irradiation and the presence of photosensitizers.
Photoinduced C-N Bond Cleavage and Ketene Imine Formation
In addition to C-C bond cleavage, photochemical excitation of this compound can also lead to the cleavage of the C-N bond. This pathway is thought to proceed through a different excited state and results in the formation of a vinyl nitrene. This highly reactive intermediate can then rearrange to a more stable ketene imine. The formation of the ketene imine represents a significant deviation from the nitrile ylide pathway and opens up different possibilities for subsequent reactions, such as nucleophilic additions to the C=N double bond. The competition between the C-C and C-N cleavage pathways is influenced by the excitation wavelength and the solvent polarity.
| Photochemical Pathway | Intermediate | Key Product(s) |
| C-C Bond Cleavage | Nitrile Ylide | Cycloadducts (with dipolarophiles) |
| C-N Bond Cleavage | Vinyl Nitrene | Ketene Imine |
This table summarizes the primary photochemical pathways and the resulting intermediates and products for this compound.
Role of Electronic Excited States (S1, T1) and Intersystem Crossing in Photoreactivity of this compound
The photoreactivity of this compound is intricately linked to the behavior of its electronic excited states, primarily the lowest singlet (S1) and triplet (T1) states, and the efficiency of intersystem crossing (ISC) between them. Nitroaromatic compounds, in general, are known for their complex photochemistry due to the presence of the nitro group, which introduces low-lying n,π* and π,π* electronic states and facilitates rapid intersystem crossing. rsc.org
Upon absorption of light, the this compound molecule is promoted from its ground state (S0) to an excited singlet state (Sn). Following rapid internal conversion, the molecule reaches the S1 state. From the S1 state, several photophysical and photochemical pathways are possible: fluorescence back to the ground state, non-radiative decay, or intersystem crossing to the triplet manifold (Tn). For many nitroaromatic compounds, intersystem crossing from S1 to T1 is a highly efficient process, often occurring on a sub-picosecond timescale. rsc.org This rapid ISC is a key factor in their photochemistry, as the longer lifetime of the triplet state allows for various chemical reactions to occur. msu.edu
The presence of the nitro group provides a high density of close-to-isoenergetic singlet and triplet excited states with different symmetries. This facilitates electron transitions between orbitals with different momenta, such as n and π-bonding, which allows for the spin flip required for intersystem crossing, a process explained by El Sayed's rule. researchgate.net In some nitroaromatics, charge-transfer (CT) states can also play a significant role in the deactivation kinetics of the excited states. researchgate.net
The photochemical reactions of 2H-azirines often proceed via the cleavage of the strained three-membered ring. Photochemical excitation can lead to the formation of a nitrile ylide, a reactive intermediate. researchgate.netresearchgate.net The formation of this intermediate is a result of the C2-C3 bond cleavage in the azirine ring. Laser flash photolysis studies on other aryl-substituted 2H-azirines have provided direct evidence for the formation of both triplet azirine species and the subsequent nitrile ylide. researchgate.net It is plausible that for this compound, the T1 state is the precursor to the nitrile ylide. The triplet state, once formed, can undergo ring cleavage to yield the corresponding triplet nitrile ylide, or the nitrile ylide could be formed from the S1 state and then undergo intersystem crossing.
Wavelength Dependency and Quantum Yields of Photoreactions
The efficiency and outcome of the photoreactions of this compound are expected to be dependent on the excitation wavelength and are quantified by the quantum yield (Φ). The quantum yield is defined as the number of moles of a product formed or reactant consumed per mole of photons absorbed. msu.edu
The wavelength of the excitation light determines which electronic state is initially populated. Excitation into higher-energy singlet states (S2, S3, etc.) is typically followed by rapid internal conversion to the lowest excited singlet state (S1) before any significant photochemical reaction can occur from the upper states. msu.edu Therefore, in many cases, the photochemistry is largely independent of the excitation wavelength, a principle known as Kasha's rule. However, exceptions to this rule exist, particularly when different excited states have distinct reactivity pathways that can compete with internal conversion.
For 2H-azirines, the primary photochemical process is the ring-opening to a nitrile ylide. The quantum yield of this process can be influenced by the substituents on the azirine ring. For instance, the photolysis of 2-halo-2H-azirines can lead to the formation of chloroazirines with varying efficiencies depending on the specific substitution pattern. researchgate.net The quantum yields for the formation of products from the subsequent reactions of the nitrile ylide, such as cycloadditions, will depend on the concentration of the trapping agent and the rate constants of the competing decay pathways of the ylide.
| Wavelength (nm) | Reaction | Quantum Yield (Φ) | Reference |
| 313 | Photolysis of Acetone (B3395972) | < 0.2 | msu.edu |
| 266 | Photolysis of Acryloyl Azides | Not specified | researchgate.net |
Reactivity of this compound with External Reagents
The high ring strain and the presence of a C=N double bond make 2H-azirines highly reactive molecules that can engage with a variety of external reagents. nih.gov
2H-azirines are susceptible to nucleophilic attack at the C2 carbon of the C=N bond, which often leads to the opening of the three-membered ring. nih.govcore.ac.uk This reactivity is a cornerstone of their synthetic utility. A wide range of nucleophiles can participate in these reactions.
For instance, the reaction of 2H-azirines with amines can lead to the formation of vicinal diamines. rsc.org The reaction mechanism typically involves the initial attack of the nucleophile on the azirine, followed by ring opening. The regioselectivity of the ring opening can be influenced by the substituents on the azirine ring. In acidic conditions, the azirine nitrogen is protonated first, which further activates the ring towards nucleophilic attack. core.ac.uk Carboxylic acids have also been shown to react with 2H-azirines, leading to the formation of amides. core.ac.uknih.gov
The reaction of this compound with nucleophiles is expected to follow these general principles. The electron-withdrawing nitro group on the phenyl ring may further enhance the electrophilicity of the azirine ring, potentially increasing its reactivity towards nucleophiles.
| Nucleophile | Product Type | Conditions |
| Amines | Vicinal Diamines | Catalyst and solvent-free rsc.org |
| Carboxylic Acids | Amides | Acidic conditions core.ac.uk |
| Hydrazones | Ring-opened products | Palladium-catalyzed bohrium.com |
The nitrogen atom of the 2H-azirine ring possesses a lone pair of electrons and can therefore act as a nucleophile, reacting with electrophiles. core.ac.uk This electrophilic activation can lead to a variety of subsequent transformations.
One example is the reaction of 2H-azirines with triflic anhydride (B1165640) (Tf₂O). bohrium.com This reaction proceeds via the electrophilic activation of the azirine, which is then trapped by a nucleophile. For instance, in the presence of 3-amino-2-fluoropyridines, this activation leads to the formation of 2-aryl-pyrido[2,3-b]pyrazines. bohrium.com Similarly, the activation of nitroalkanes with polyphosphoric acid has been shown to be an effective method for the synthesis of 1,3,4-oxadiazoles, highlighting the potential for electrophilic activation to generate reactive intermediates for heterocycle synthesis. nih.govresearchgate.net
For this compound, electrophilic activation would likely occur at the nitrogen atom, forming a reactive azirinium ion. This intermediate could then be intercepted by various nucleophiles, leading to a range of functionalized products.
Transition metals can catalyze a variety of reactions involving 2H-azirines, often proceeding through pathways that are not accessible under thermal or photochemical conditions. These reactions can involve the activation of the azirine ring in different ways, leading to novel transformations.
Palladium-catalyzed ring-opening reactions of 2H-azirines with hydrazones have been developed. bohrium.com Nickel catalysts have been shown to promote a disproportionation reaction of 2H-azirines, yielding (1E,3Z)-2-aza-1,3-dienes and aromatic nitriles. rsc.org Copper(II) has been used to catalyze the (3+2) cycloaddition of 2H-azirines with six-membered cyclic enols, providing access to various pyrrole-fused heterocyclic scaffolds. nih.gov These examples demonstrate the versatility of transition metal catalysis in harnessing the reactivity of the 2H-azirine ring.
| Metal Catalyst | Reaction Type | Product(s) |
| Palladium | Ring-opening with hydrazones | Ring-opened products bohrium.com |
| Nickel | Disproportionation | (1E,3Z)-2-Aza-1,3-dienes and aromatic nitriles rsc.org |
| Copper(II) | (3+2) Cycloaddition with enols | Pyrrole-fused heterocycles nih.gov |
Cycloaddition Reactions Involving this compound and its Intermediates
2H-azirines and their photochemically generated intermediates, nitrile ylides, are valuable partners in cycloaddition reactions, providing access to a wide array of heterocyclic compounds.
The 2H-azirine ring itself can act as a 2π component in Diels-Alder reactions. For example, alkyl 2H-azirine-3-carboxylates react with furan (B31954) in a Diels-Alder fashion to give the corresponding aziridine (B145994) adducts. rsc.org The stereoselectivity of these reactions can be influenced by the substituents on both the azirine and the diene. Theoretical studies have been employed to understand the mechanism and selectivity of these aza-Diels-Alder reactions. researchgate.net
More commonly, the photoreaction of 2H-azirines generates nitrile ylides, which are 1,3-dipoles. These nitrile ylides readily undergo [3+2] cycloaddition reactions with a variety of dipolarophiles. This is a powerful method for the synthesis of five-membered heterocyclic rings. For example, the nitrile ylide generated from 3-(4-biphenylyl)-2H-azirine has been shown to react with acetone and acrylonitrile. researchgate.net The reaction of nitrile ylides, generated from the photolysis of 2H-azirines, with quinones and N-benzylmaleimide leads to the formation of cycloadducts. nih.gov
In the case of this compound, irradiation would lead to the formation of the corresponding 4-nitrophenyl-substituted nitrile ylide. This intermediate would be expected to react with various dipolarophiles in [3+2] cycloaddition reactions to afford a range of five-membered nitrogen-containing heterocycles.
| Reaction Type | Reactant(s) | Product Type |
| Diels-Alder | 2H-Azirine + Diene (e.g., Furan) | Aziridine adducts rsc.org |
| [3+2] Cycloaddition | Nitrile Ylide + Dipolarophile (e.g., Acetone, Acrylonitrile, Quinones) | Five-membered heterocycles researchgate.netnih.gov |
1,3-Dipolar Cycloadditions via Nitrile Ylides
One of the most well-documented reaction pathways for 2H-azirines involves their conversion into nitrile ylides, which are versatile 1,3-dipoles. This transformation is typically induced photochemically. Irradiation of the 2H-azirine leads to the cleavage of the weakest bond, the C-C single bond of the ring, to form the open-chain nitrile ylide intermediate. nih.gov
The generated 4-nitrophenyl-substituted nitrile ylide is a transient species that can be trapped in situ by a variety of dipolarophiles in [3+2] cycloaddition reactions to form stable five-membered heterocycles. nih.gov The strong electron-withdrawing nature of the 4-nitrophenyl group can influence the stability and reactivity of the nitrile ylide intermediate. epa.gov The general mechanism involves the photochemical ring-opening of the azirine to the nitrile ylide, which is then intercepted by an electron-deficient alkene or other dipolarophile. nih.gov
Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions via Nitrile Ylides Note: The following table presents generalized reactions based on established principles for 2H-azirines, as specific examples for the 3-(4-nitrophenyl) derivative are not extensively documented in isolation. The reactivity is inferred from similar systems.
| Azirine Precursor | Dipolarophile | Reaction Conditions | Product Type | Reference |
| 3-Aryl-2H-azirine | Electron-deficient Alkenes | Photochemical (Flow Reactor) | Dihydropyrroles | nih.gov |
| 3-Aryl-2H-azirine | Diisopropyl azodicarboxylate | Photochemical (Flow Reactor) | 1,3,4-Triazoles | nih.gov |
| 2,3-Diphenyl-2H-azirine | Substituted Methylene Lactones | Photochemical | Spiroheterocycles | researchgate.net |
Detailed research findings have established the formation of nitrile ylides from 2H-azirines through laser flash photolysis and pulse radiolysis, confirming their existence as reactive intermediates. organic-chemistry.org The rate of reaction of the nitrile ylide with various trapping agents, such as acetone and acrylonitrile, has also been determined, highlighting the high reactivity of this 1,3-dipole. organic-chemistry.org
Cycloaddition with Dienophiles and Other Unsaturated Systems
Beyond forming nitrile ylides, the 2H-azirine ring itself can participate directly in cycloaddition reactions. The endocyclic carbon-nitrogen double bond (C=N) of the azirine can act as a dienophile in [4+2] Diels-Alder reactions. rsc.org This reactivity provides a pathway to more complex fused and bridged heterocyclic systems without the need for photochemical ring-opening.
In these reactions, the 2H-azirine adds to a conjugated diene. For instance, the reaction of alkyl 2H-azirine-3-carboxylates with dienes like furan and 1,3-diphenylisobenzofuran (B146845) yields the corresponding Diels-Alder adducts. rsc.org The reaction with 1,3-diphenylisobenzofuran can lead to both endo and exo isomers, with the endo adduct often converting to the more stable exo form upon heating. rsc.org The electron-withdrawing 4-nitrophenyl group on this compound would be expected to enhance its dienophilic character, making it a good candidate for such reactions. organic-chemistry.org
Table 2: Diels-Alder Reactions of 2H-Azirines as Dienophiles
| Diene | Azirine (Dienophile) | Reaction Conditions | Product | Reference |
| Furan | Methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate | Not specified | Aziridine adduct | rsc.org |
| 1,3-Diphenylisobenzofuran | Methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate | Heat | Endo and Exo cycloaddition adducts | rsc.org |
| Furan | Benzyl 2H-azirine-3-carboxylate | Not specified | Aziridine adduct | rsc.org |
Furthermore, 3-aryl-2H-azirines can undergo formal [3+2] cycloaddition reactions with certain unsaturated systems under Lewis acid catalysis. A notable example is the copper-catalyzed reaction with six-membered cyclic enols, such as 4-hydroxyquinolin-2-ones. nih.gov This process involves the cleavage of the N1-C2 bond of the azirine ring and results in the formation of fused pyrroline (B1223166) systems, like pyrrolo[3,2-c]quinolines, in good to excellent yields. nih.gov This type of annulation demonstrates a distinct reactivity pattern, expanding the synthetic utility of 2H-azirines beyond traditional cycloadditions.
Computational and Theoretical Chemistry Studies on 3 4 Nitrophenyl 2h Azirine
Quantum Chemical Approaches for Structural and Energetic Characterization
Quantum chemical methods are pivotal in characterizing the fundamental properties of 3-(4-nitrophenyl)-2H-azirine at the molecular level. These computational techniques allow for the detailed examination of both ground and excited electronic states, providing a theoretical framework to complement experimental findings.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in determining its ground state properties. These calculations can predict the optimized molecular geometry, including bond lengths and angles, as well as electronic properties like the distribution of electron density and molecular orbital energies. researchgate.net For instance, DFT studies on related nitroaromatic compounds have shown that the nitro group significantly influences the electronic landscape, which is crucial for the molecule's reactivity. researchgate.net The calculated dipole moment can also indicate the polarity of the molecule, which for similar compounds has been shown to increase significantly upon photoexcitation, suggesting a charge-transfer character. researchgate.net
Below is a table summarizing typical ground state properties of a substituted azirine derivative calculated using DFT methods.
| Property | Calculated Value |
| Total Energy | Value in Hartrees |
| Dipole Moment | Value in Debye |
| HOMO Energy | Value in eV |
| LUMO Energy | Value in eV |
| HOMO-LUMO Gap | Value in eV |
Møller-Plesset Perturbation Theory (MP2) for Improved Correlation Treatment
To obtain a more accurate description of electron correlation, which is the interaction between electrons, Møller-Plesset perturbation theory (MP2) is often employed. wikipedia.orgfiveable.me This method improves upon the Hartree-Fock approximation by adding electron correlation effects, typically to the second order (MP2). wikipedia.orgq-chem.com For molecules like this compound, MP2 calculations can provide more refined energetic and structural information compared to standard DFT. fiveable.mesmu.edu While computationally more demanding than DFT, MP2 is a standard method for small to medium-sized systems and is crucial for obtaining reliable data on non-covalent interactions and reaction barriers. q-chem.comrsc.org The development of attenuated MP2 methods has shown to reduce errors related to basis set superposition and overestimation of dispersion interactions. rsc.org
A comparison of computational costs for different levels of theory is presented below:
| Method | Scaling with System Size (N) |
| Hartree-Fock | O(N^4) |
| DFT | O(N^3) to O(N^4) |
| MP2 | O(N^5) |
| MP3 | O(N^6) |
| MP4 | O(N^7) |
Multi-Reference Methods for Excited State Analysis
The study of photochemical reactions and excited states often requires more advanced methods than single-reference techniques like DFT and MP2. barbatti.org Multi-reference (MR) methods, such as the complete active space self-consistent field (CASSCF) and multi-reference configuration interaction (MRCI), are necessary when the electronic structure is not well-described by a single determinant, which is common in excited states, dissociative processes, and near conical intersections. barbatti.orguni-stuttgart.deresearchgate.net For 2H-azirine and its derivatives, photochemical cleavage reactions are ultrafast processes that proceed through conical intersections between electronic states. nih.gov MR methods are essential for accurately describing these complex potential energy surfaces and understanding the non-adiabatic transitions that govern the molecule's photochemistry. uni-stuttgart.denih.gov
Elucidation of Reaction Mechanisms and Pathways
Computational chemistry is a powerful tool for mapping out the intricate details of chemical reactions, providing insights that are often difficult to obtain through experiments alone.
Potential Energy Surface Mapping and Transition State Characterization
Understanding a chemical reaction requires a detailed map of the potential energy surface (PES), which connects reactants, transition states, and products. Computational methods can be used to locate and characterize the stationary points on the PES, including local minima (reactants and products) and first-order saddle points (transition states). rsc.org For reactions involving this compound, such as its thermal or photochemical decomposition, mapping the PES reveals the energy barriers and the geometric changes that occur along the reaction coordinate. nih.gov For example, the thermal cleavage of the C-C bond in 2H-azirines to form nitrile ylides has been shown to have a high activation barrier. nih.gov
The table below illustrates the kind of data obtained from transition state calculations for a hypothetical reaction of a 2H-azirine derivative.
| Parameter | Reactant | Transition State | Product |
| Relative Energy (kcal/mol) | 0.0 | [Value] | [Value] |
| Key Bond Length (Å) | [Value] | [Value] | [Value] |
| Imaginary Frequency (cm⁻¹) | N/A | [Value] | N/A |
Intrinsic Reaction Coordinate (IRC) Analysis
Once a transition state has been located, an Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that it indeed connects the desired reactants and products. scm.comgithub.ioresearchgate.net The IRC path is the minimum energy path on the potential energy surface leading downhill from the transition state towards the local minima of the reactants and products. scm.comq-chem.com This analysis is crucial for verifying the proposed reaction mechanism. researchgate.net For the decomposition of 2H-azirines, IRC calculations would trace the molecular transformations from the strained azirine ring, through the transition state for bond cleavage, to the final nitrile ylide product, thus providing a complete and unambiguous picture of the reaction pathway. nih.govresearchgate.net
Kinetic and Thermodynamic Parameter Determination for Ring Cleavage and Rearrangements
No specific studies detailing the kinetic and thermodynamic parameters for the ring cleavage and rearrangements of this compound have been found in the surveyed literature. Such a study would typically involve high-level quantum chemical calculations to map the potential energy surface of the molecule, identifying transition states and intermediates involved in its thermal or photochemical reactions. The high reactivity of 2H-azirines, in general, is known to be influenced by the substituents at the 3-position. For instance, the reactivity of 3-substituted 2H-azirines has been observed to decrease in the order of H > CH₃ > Ph, a trend attributed to the conjugative stabilization of the C=N bond by the phenyl group, which in turn releases ring strain. A computational study on this compound would provide quantitative data on activation energies and reaction enthalpies for similar processes.
Table 1: Hypothetical Data Table for Kinetic and Thermodynamic Parameters of this compound Ring Cleavage
| Parameter | Calculated Value (kcal/mol) | Method/Basis Set |
| Activation Energy (Ring Cleavage) | Data Not Available | Data Not Available |
| Enthalpy of Reaction | Data Not Available | Data Not Available |
| Gibbs Free Energy of Activation | Data Not Available | Data Not Available |
Electronic Structure Analysis and Spectroscopic Property Prediction
Charge Distribution and Bonding Analysis (e.g., Quantum Theory of Atoms in Molecules - QTAIM)
A Quantum Theory of Atoms in Molecules (QTAIM) analysis for this compound, which would provide a rigorous description of the electron density distribution and the nature of chemical bonds within the molecule, has not been reported. This type of analysis would be invaluable for understanding the electronic characteristics of the strained azirine ring and the influence of the electron-withdrawing nitro group.
Table 2: Hypothetical QTAIM Parameters for Key Bonds in this compound
| Bond | Electron Density (ρ) at BCP (au) | Laplacian of Electron Density (∇²ρ) at BCP (au) |
| C2-N1 | Data Not Available | Data Not Available |
| C3-N1 | Data Not Available | Data Not Available |
| C2-C3 | Data Not Available | Data Not Available |
Simulation of Vibrational (IR) and Electronic (UV-Vis) Spectra
While experimental spectroscopic data may exist, detailed computational simulations of the vibrational (IR) and electronic (UV-Vis) spectra of this compound are not present in the available literature. Such simulations, typically performed using Density Functional Theory (DFT), are crucial for assigning experimental spectral bands to specific molecular vibrations or electronic transitions. For instance, DFT calculations have been successfully used to study the structure and spectra of other complex heterocyclic systems.
Table 3: Hypothetical Simulated Spectroscopic Data for this compound
| Spectrum | Key Calculated Absorption | Corresponding Vibrational/Electronic Transition |
| IR | Data Not Available | C=N stretch, NO₂ symmetric/asymmetric stretch |
| UV-Vis (λmax) | Data Not Available | π → π* transitions |
Solvent Effects on the Reactivity and Conformation of this compound
There are no specific computational studies on the effect of solvents on the reactivity and conformation of this compound. The polarity and proticity of the solvent can significantly influence reaction rates and mechanisms, as well as the conformational preferences of molecules. For related heterocyclic compounds, computational models have been employed to investigate how different solvent environments alter reaction energy barriers. A similar study on this compound would provide insights into its behavior in various reaction media.
Table 4: Hypothetical Data Table on Solvent Effects on the Ring Cleavage Barrier of this compound
| Solvent (Dielectric Constant) | Calculated Activation Energy (kcal/mol) |
| Gas Phase (1.0) | Data Not Available |
| Dichloromethane (8.9) | Data Not Available |
| Acetonitrile (37.5) | Data Not Available |
| Water (78.4) | Data Not Available |
Computational Investigation of the Electronic Influence of the 4-Nitrophenyl Group on Azirine Ring Reactivity
A dedicated computational investigation into the electronic influence of the 4-nitrophenyl group on the reactivity of the azirine ring in this compound is currently absent from the scientific literature. The strong electron-withdrawing nature of the nitro group is expected to significantly impact the electronic properties and, consequently, the reactivity of the azirine ring. Computational studies on other aromatic compounds have shown that the addition of a nitro group can lower the energy of the LUMO, decrease the HOMO-LUMO gap, and increase the molecule's electron affinity, thereby affecting its reactivity. A similar analysis for this compound would quantify these effects.
Table 5: Hypothetical Data Table of Calculated Electronic Properties
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| 3-Phenyl-2H-azirine | Data Not Available | Data Not Available | Data Not Available |
| This compound | Data Not Available | Data Not Available | Data Not Available |
Spectroscopic Methodologies for Elucidating Reaction Pathways and Intermediates of 3 4 Nitrophenyl 2h Azirine
Matrix-Isolation Spectroscopy for Trapping and Identification of Transient Species
Matrix-isolation is a powerful technique that allows for the study of highly reactive species by trapping them in an inert, solid matrix at cryogenic temperatures (typically argon or nitrogen at 10-20 K). This environment prevents diffusion and bimolecular reactions, effectively holding the transient intermediates in place for spectroscopic characterization.
Fourier Transform Infrared (FTIR) Spectroscopy in Low-Temperature Matrices
The photolysis of 2H-azirines is known to proceed via cleavage of the C-C bond to form a nitrile ylide. For 3-(4-Nitrophenyl)-2H-azirine, this intermediate would be 4-nitrophenyl nitrile ylide. By irradiating the azirine isolated in a low-temperature matrix, this highly reactive nitrile ylide can be trapped and its vibrational spectrum recorded using FTIR spectroscopy.
Studies on analogous compounds, such as 3-phenyl-2H-azirine, have successfully utilized this method. osti.gov In such experiments, a prominent and characteristic absorption band for the nitrile ylide functional group (C=N+=C) is typically observed in the 1900-2000 cm⁻¹ region. osti.gov For 4-nitrophenyl nitrile ylide, one would expect to observe characteristic bands for the nitro group (around 1520 cm⁻¹ for asymmetric stretching and 1350 cm⁻¹ for symmetric stretching) in addition to the nitrile ylide absorption.
Table 1: Expected FTIR Data for Photoproducts of this compound in an Argon Matrix
| Species | Functional Group | Expected Vibrational Frequency (cm⁻¹) | Notes |
| 4-Nitrophenyl Nitrile Ylide | Nitrile Ylide (C=N+=C) | 1920 - 1940 | Characteristic strong absorption. |
| Nitro (asymmetric) | 1515 - 1530 | ||
| Nitro (symmetric) | 1340 - 1355 | ||
| Unreacted Azirine | C=N stretch | ~1740 | For comparison. |
Note: The data in this table is illustrative and based on typical values for the specified functional groups. Actual experimental values may vary.
This technique is invaluable for confirming the structure of the primary photochemical intermediate. Isotopic substitution studies, for instance replacing ¹⁴N with ¹⁵N, can definitively confirm the assignment of the nitrile ylide band through the expected isotopic shift. osti.gov
UV-Vis Spectroscopy for Electronic Transitions of Intermediates
In conjunction with FTIR, UV-Vis spectroscopy of the matrix-isolated species can provide crucial information about the electronic transitions of the trapped intermediates. The 4-nitrophenyl nitrile ylide is expected to be a colored species with a distinct absorption spectrum that differs significantly from its 2H-azirine precursor. The extended conjugation between the phenyl ring, the nitrile ylide, and the nitro group would likely result in strong absorption bands in the visible or near-UV region. Monitoring the changes in the UV-Vis spectrum upon photolysis allows for the correlation of newly formed electronic absorption bands with the vibrational data from FTIR, solidifying the identification of the transient species.
Time-Resolved Spectroscopic Techniques for Kinetic Analysis of Photoreactions
While matrix-isolation provides a static picture of reactive intermediates, time-resolved spectroscopy allows for the study of their formation and decay kinetics in solution at ambient temperatures.
Laser Flash Photolysis (LFP) for Transient Absorption Spectroscopy
Laser flash photolysis (LFP) is the quintessential technique for studying short-lived transient species in solution. A short, intense laser pulse is used to excite the parent molecule (this compound), and the subsequent changes in absorbance are monitored over time, from picoseconds to milliseconds.
Upon photolysis of this compound, LFP would be expected to reveal the transient absorption spectrum of the 4-nitrophenyl nitrile ylide. Studies on similar azirines have shown that nitrile ylides are readily detectable with this method. The decay kinetics of the nitrile ylide can be monitored, providing its lifetime under various conditions. Furthermore, the reactivity of the nitrile ylide towards trapping agents (e.g., dipolarophiles) can be quantified by observing the pseudo-first-order rate constants for its decay in the presence of increasing concentrations of the trapping agent.
Table 2: Illustrative Kinetic Data from Laser Flash Photolysis of this compound
| Transient Species | Solvent | Absorption Maxima (λmax) | Lifetime (τ) |
| 4-Nitrophenyl Nitrile Ylide | Acetonitrile | 410 - 430 nm | 10s of microseconds |
| Cyclohexane | 400 - 420 nm | 100s of microseconds |
Note: This table presents hypothetical data based on known properties of similar nitrile ylides. The actual values would be determined experimentally.
Time-Resolved Infrared (TRIR) Spectroscopy
Time-resolved infrared (TRIR) spectroscopy provides structural information about transient species on a very short timescale, complementing the electronic information from LFP. nist.gov By monitoring the infrared spectrum as a function of time after a laser pulse, the formation and decay of specific vibrational bands can be tracked.
For this compound, TRIR would be instrumental in directly observing the characteristic C=N+=C stretching vibration of the 4-nitrophenyl nitrile ylide in solution. This would provide unambiguous structural confirmation of the intermediate identified in LFP experiments. The kinetics of the rise and fall of this specific IR band would yield the rates of formation and decay of the nitrile ylide, free from interference from other potential transient species that might absorb in the same region of the UV-Vis spectrum.
Correlation of Experimental Spectroscopic Data with Theoretical Predictions for Mechanistic Validation
The elucidation of reaction pathways and the characterization of transient intermediates of this compound are significantly enhanced by the synergistic use of experimental spectroscopy and theoretical calculations. This approach allows for a detailed understanding of the electronic and structural changes that occur during chemical transformations. By comparing experimental data with computational predictions, researchers can validate proposed reaction mechanisms and gain insights into the properties of short-lived species that may be difficult to isolate and study directly.
Density Functional Theory (DFT) has emerged as a powerful tool for modeling the structures and spectroscopic properties of molecules involved in the reaction pathways of 2H-azirines. Theoretical calculations can provide optimized geometries, vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and electronic transition energies for the reactant, intermediates, transition states, and products. These calculated parameters can then be systematically compared with experimental data obtained from various spectroscopic techniques.
Vibrational Spectroscopy: IR and Raman
Infrared (IR) and Raman spectroscopy are invaluable for identifying functional groups and probing the bonding arrangements within a molecule. In the context of this compound reactions, these techniques can monitor the disappearance of reactant bands and the appearance of new bands corresponding to intermediates and products.
For instance, the characteristic ring-stretching and deformation modes of the 2H-azirine ring, along with the symmetric and asymmetric stretching frequencies of the nitro group, serve as distinct spectroscopic markers. Theoretical calculations, often employing methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the vibrational spectra of proposed intermediates, such as nitrile ylides or vinylnitrenes, which are common in azirine photochemistry. researchgate.net The agreement between the calculated and experimentally observed vibrational frequencies provides strong evidence for the formation of these intermediates.
Below is an illustrative table comparing experimental and theoretically calculated vibrational frequencies for key functional groups in a hypothetical reaction intermediate derived from this compound.
| Functional Group | Experimental IR Frequency (cm⁻¹) | Calculated (DFT/B3LYP) Frequency (cm⁻¹) | Vibrational Mode |
| C=C=N (Ketenimine) | 2045 | 2050 | Asymmetric stretch |
| NO₂ | 1520 | 1525 | Asymmetric stretch |
| NO₂ | 1345 | 1350 | Symmetric stretch |
This table is illustrative and based on typical values for these functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C. While the high reactivity of many intermediates in 2H-azirine chemistry makes their direct detection by NMR challenging, the analysis of stable end products is crucial for mechanistic validation.
Theoretical calculations of NMR chemical shifts using the Gauge-Including Atomic Orbital (GIAO) method are now routinely performed. nih.govresearchgate.net By calculating the ¹H and ¹³C chemical shifts for various potential product structures and comparing them with the experimental NMR spectra of the isolated products, the correct structure can be unequivocally assigned. This correlation is vital for confirming the final outcome of a reaction pathway.
The following table presents a hypothetical comparison of experimental and calculated ¹³C NMR chemical shifts for a stable product formed from a reaction of this compound.
| Carbon Atom | Experimental ¹³C Chemical Shift (ppm) | Calculated (GIAO-DFT) ¹³C Chemical Shift (ppm) |
| C (ipso-NO₂) | 148.2 | 148.5 |
| C (aromatic CH) | 124.5 | 124.8 |
| C (aromatic CH) | 129.8 | 130.1 |
| C (product specific) | 165.3 | 165.7 |
This table is illustrative. Actual chemical shifts depend on the specific product formed.
Electronic Spectroscopy: UV-Vis
UV-Visible absorption spectroscopy probes the electronic transitions within a molecule and is particularly useful for studying conjugated systems and reactive intermediates that are often colored. The photochemistry of this compound involves electronically excited states, and UV-Vis spectroscopy can be used to monitor the initial photoexcitation and the formation of subsequent intermediates. acs.org
Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice for predicting the electronic absorption spectra of molecules. chemrxiv.orgnih.gov By calculating the vertical excitation energies and oscillator strengths, a theoretical UV-Vis spectrum can be generated for the starting azirine and any proposed intermediates. The comparison of these calculated spectra with transient absorption spectra obtained from techniques like flash photolysis provides critical evidence for the identity of short-lived species. For example, the formation of a nitrile ylide from the ring-opening of a 2H-azirine is expected to result in a significant red shift in the absorption maximum due to increased conjugation, a feature that can be predicted by TD-DFT calculations. researchgate.net
An illustrative comparison of experimental and TD-DFT calculated absorption maxima is shown below.
| Species | Experimental λ_max (nm) | Calculated (TD-DFT) λ_max (nm) | Electronic Transition |
| This compound | 310 | 315 | π → π |
| Nitrile Ylide Intermediate | 450 | 455 | π → π |
This table is illustrative and demonstrates the expected trend upon ring-opening.
By integrating these diverse spectroscopic methodologies with robust theoretical predictions, a comprehensive and validated picture of the reaction mechanisms of this compound can be constructed. This correlative approach is indispensable for understanding the intricate details of its chemical reactivity.
Applications of 3 4 Nitrophenyl 2h Azirine and Its Reaction Products in Advanced Organic Synthesis
Utilization as Synthetic Intermediates for Functionalized Amino Derivatives
The high reactivity of the strained 2H-azirine ring makes it an excellent electrophile, susceptible to attack by a wide range of nucleophiles. This property is central to its use in the synthesis of functionalized amino derivatives. The ring-opening reactions of 3-(4-nitrophenyl)-2H-azirine provide a direct route to α,β-diamino compounds and other valuable amino functionalities.
A notable application involves the use of 4-nitrophenyl-2H-azirine as a chemoselective reagent for the derivatization of metabolic carboxylic acids. nih.gov In this context, the azirine moiety rapidly reacts with carboxylic acids to form a stable amide bond. nih.gov This reaction not only serves as an effective method for tagging carboxylic acids for analytical purposes but also simultaneously generates a new ketone functionality, which can be further manipulated. nih.gov This dual reactivity underscores the potential of this compound in creating bifunctional molecules from simple starting materials.
The general reactivity pattern of 2H-azirines with nucleophiles suggests that amines, thiols, and other nucleophilic species can readily open the azirine ring to afford a variety of substituted amino compounds. While specific research focusing solely on the reaction of this compound with a broad range of amines to generate a library of functionalized amino derivatives is not extensively documented in the provided results, the fundamental reactivity of the azirine core strongly supports this synthetic potential. The electron-withdrawing nature of the 4-nitrophenyl group is expected to enhance the electrophilicity of the C=N bond, making it even more susceptible to nucleophilic attack compared to other 3-aryl-2H-azirines.
Precursors for the Construction of Nitrogen-Containing Heterocyclic Compounds
One of the most significant applications of this compound lies in its role as a precursor for the synthesis of a diverse array of nitrogen-containing heterocyclic compounds. Its ability to act as a synthon for various reactive intermediates, particularly nitrile ylides and vinyl nitrenes, through thermal or photochemical ring-opening, makes it a powerful tool in cycloaddition reactions.
Research has demonstrated that this compound participates in (3+2) cycloaddition reactions with six-membered cyclic enols, such as 4-hydroxyquinolin-2-ones, in the presence of a copper(II) catalyst. This reaction provides an efficient route to complex fused heterocyclic systems like pyrrolo[3,2-c]quinolones. nih.gov The presence of the electron-withdrawing 4-nitrophenyl group on the azirine was shown to be compatible with this transformation. nih.gov
Furthermore, this compound has been employed as a dipolarophile in reactions with azomethine ylides. In a notable example, the reaction with a β-lactam-based azomethine ylide resulted in a stable cycloadduct. This adduct, upon mild reduction, underwent ring-cleavage and further reaction to furnish a 1-azacepham derivative, a valuable β-lactam antibiotic scaffold. researchgate.net The stability of the initial cycloadduct formed with the 3-(4-nitrophenyl) substituted azirine was a key feature of this synthetic strategy. researchgate.net
The versatility of 2H-azirines in cycloaddition reactions is well-established, leading to the formation of various heterocycles including pyrrolines and triazoles. nih.govacs.org While not always specifying the 3-(4-nitrophenyl) derivative, these general methodologies are often applicable. For instance, the visible-light-promoted formal (3+2) cycloaddition of 2H-azirines with enones represents a powerful method for the synthesis of Δ1-pyrrolines. acs.org
Below is a table summarizing the types of heterocyclic compounds synthesized from this compound and related systems, along with the reaction types and corresponding products.
| Reactant(s) | Reaction Type | Product Heterocyclic System | Reference(s) |
| 4-Hydroxyquinolin-2-ones | Copper(II)-catalyzed (3+2) cycloaddition | Pyrrolo[3,2-c]quinolone | nih.gov |
| β-Lactam-based azomethine ylide | 1,3-Dipolar cycloaddition | 2,6-Diazatricyclo[4.2.0.02,4]octan-7-one | researchgate.net |
| Enones | Visible-light-promoted formal (3+2) cycloaddition | Δ1-Pyrroline | acs.org |
Design and Synthesis of Complex Molecular Architectures and Scaffolds
The utility of this compound extends beyond the synthesis of simple functionalized molecules and five- or six-membered heterocycles. Its unique reactivity profile makes it a valuable component in the strategic design and synthesis of more complex molecular architectures and scaffolds, which are often the core structures of biologically active compounds and advanced materials.
The formation of fused heterocyclic systems, as seen in the synthesis of pyrrolo[3,2-c]quinolones, is a prime example of its application in building molecular complexity. nih.gov This reaction constructs a polycyclic framework in a single step, demonstrating the efficiency of using this strained heterocycle. Similarly, the synthesis of the 1-azacepham core, a key structural motif in β-lactam antibiotics, from this compound highlights its role in accessing medicinally relevant scaffolds. researchgate.net
The ability of 2H-azirines to undergo ring-opening and subsequent cycloaddition or rearrangement cascades allows for the rapid assembly of intricate molecular frameworks. While specific examples detailing the use of this compound in the total synthesis of complex natural products are not prevalent in the provided search results, its demonstrated reactivity in forming polycyclic systems suggests significant potential in this area. The functional handles present in the resulting molecules, such as the nitro group and potentially other functionalities introduced during the synthesis, provide further opportunities for elaboration into even more complex structures.
The development of novel reactions and strategies that leverage the unique properties of this compound will undoubtedly continue to expand its role in the construction of sophisticated molecular architectures for various applications in chemistry, biology, and materials science.
Conclusion and Future Research Directions for 3 4 Nitrophenyl 2h Azirine Chemistry
Synthesis of Key Findings on 3-(4-Nitrophenyl)-2H-azirine Reactivity and Mechanisms
The chemistry of this compound, a highly strained, three-membered heterocycle, is characterized by its versatile reactivity, primarily driven by the relief of ring strain and the influence of the electron-withdrawing nitro group. Research has demonstrated that this compound readily undergoes ring-opening reactions, serving as a valuable precursor to a variety of nitrogen-containing molecules.
A predominant reaction pathway involves the cleavage of the C2-C3 bond, leading to the formation of reactive intermediates such as vinyl nitrenes and nitrile ylides. nih.gov Photolysis is a particularly effective method for generating nitrile ylides from 2H-azirines, which can then be trapped by various dipolarophiles to construct larger heterocyclic systems like pyrrolines. wikipedia.orgclockss.org The regioselectivity of these cycloaddition reactions is influenced by the nature of the dipolarophile. clockss.org
Thermally induced reactions also play a significant role in the reactivity of this compound. For instance, its reaction with acylketenes generated from furan-2,3-diones leads to the formation of 1:2 adducts. nih.gov The strong electron-withdrawing effect of the 4-nitrophenyl group is crucial in directing the reaction towards this specific adduct, in contrast to arylazirines with electron-donating groups which can yield a mixture of products. nih.gov
Furthermore, this compound has been employed in cycloaddition reactions with various partners. Its reaction with enones, promoted by visible light, results in a formal (3+2)-cycloaddition to produce trisubstituted Δ¹-pyrrolines. acs.org The mechanism is proposed to involve a photocatalytic ring-opening followed by cycloaddition. acs.org Additionally, it participates in reactions with cyclic enols, catalyzed by copper(II), to form complex polycyclic scaffolds like pyrrolo[3,2-c]quinolones. nih.gov
The presence of the C=N double bond within the strained ring also allows for nucleophilic additions. researchgate.net This reactivity has been exploited in the development of novel analytical methods, where this compound acts as a chemoselective reagent for the derivatization of metabolic carboxylic acids, enabling their analysis by mass spectrometry. nih.gov
The following table provides a summary of key reactions involving this compound and the resulting products.
| Reactant(s) | Conditions | Key Product(s) | Reference(s) |
| Furan-2,3-diones | Thermolysis | 1:2 adducts | nih.gov |
| Enones | Visible light, photocatalyst | Trisubstituted Δ¹-pyrrolines | acs.org |
| Carboxylic acids | - | Amide and ketone | nih.gov |
| 4-Hydroxyquinolones | Copper(II) catalyst | 1H-Pyrrolo[3,2-c]quinolines | nih.gov |
Unaddressed Research Challenges and Open Questions in this compound Chemistry
Despite the progress made in understanding the chemistry of this compound, several research challenges and unanswered questions remain. A significant challenge lies in achieving enantioselective transformations. While methods for the asymmetric synthesis of some 2H-azirine-3-carboxylates have been developed, enantioselective reactions directly involving the this compound core are less explored. nih.gov Developing catalytic asymmetric methods to control the stereochemistry of its cycloaddition and ring-opening reactions would greatly enhance its synthetic utility.
The precise nature of the intermediates formed under different reaction conditions warrants further investigation. While the formation of vinyl nitrenes and nitrile ylides is widely accepted, direct spectroscopic or computational evidence for these species specifically derived from this compound is not always available. nih.gov A deeper mechanistic understanding, supported by advanced computational studies and transient species characterization, could lead to more predictable and controlled reactivity.
Another open question pertains to the full scope of its cycloaddition reactions. While reactions with certain classes of dipolarophiles and dienes have been documented, a systematic exploration of its reactivity with a broader range of reaction partners is needed. nih.govacs.orgrsc.org This includes investigating its potential in [4+2] aza-Diels-Alder reactions and other pericyclic processes. researchgate.net Understanding the factors that govern the regioselectivity and stereoselectivity in these cycloadditions remains a key challenge.
The stability of this compound itself can be a practical challenge. Like many 2H-azirines, it is a high-energy molecule prone to polymerization or decomposition, especially under thermal stress. beilstein-journals.org Developing milder and more efficient synthetic routes and handling protocols is crucial for its broader application.
Finally, the full range of functional group transformations on the azirine ring and the nitrophenyl moiety has not been exhaustively studied. Exploring reactions that modify these parts of the molecule without disrupting the azirine core could lead to novel derivatives with unique properties and applications.
Prospective Research Avenues and Potential Discoveries
The unique reactivity of this compound opens up several promising avenues for future research and potential discoveries. A key area of exploration is its application in the synthesis of complex, biologically active molecules. The ability to generate diverse heterocyclic scaffolds from this single precursor makes it an attractive building block in medicinal chemistry. researchgate.net Future work could focus on the total synthesis of natural products or the creation of novel pharmaceutical agents.
The development of novel catalytic systems for reactions involving this compound is another fertile ground for research. This includes designing new Lewis acid or transition metal catalysts to control the regio- and stereoselectivity of its cycloaddition reactions. nih.govresearchgate.net Furthermore, the use of organocatalysis could offer environmentally benign alternatives for its transformations.
Harnessing its photochemical properties holds significant potential. wikipedia.orgclockss.org Further exploration of visible-light-mediated reactions, similar to the synthesis of Δ¹-pyrrolines, could lead to the discovery of new, sustainable synthetic methodologies. acs.org Investigating its behavior under different irradiation wavelengths and in the presence of various photosensitizers may uncover novel reaction pathways and products.
The application of this compound in chemical biology is a rapidly emerging field. nih.gov Its use as a chemoselective probe for carboxylic acids demonstrates its potential for bioconjugation and activity-based protein profiling. nih.gov Future research could involve designing and synthesizing new azirine-based probes for other functional groups or for specific biological targets.
Moreover, the incorporation of this compound into materials science is an unexplored frontier. The high strain energy of the azirine ring could potentially be harnessed in the development of energetic materials or as a trigger for polymerization in the synthesis of novel polymers.
Broader Impact on Heterocyclic Chemistry and Advanced Organic Synthesis
The study of this compound has a significant and expanding impact on the broader fields of heterocyclic chemistry and advanced organic synthesis. Its chemistry enriches the synthetic chemist's toolbox, providing a versatile and powerful method for the construction of a wide array of nitrogen-containing heterocycles. researchgate.netresearchgate.net These heterocycles are fundamental components of many pharmaceuticals, agrochemicals, and functional materials. researchgate.net
The reactions of this compound serve as excellent examples of how ring strain can be strategically utilized to drive chemical transformations. This principle is of fundamental importance in organic synthesis, and the study of azirine chemistry provides valuable insights into the reactivity of other strained ring systems.
Furthermore, the development of novel synthetic methods involving this compound, particularly those utilizing photochemistry and catalysis, contributes to the ongoing push for more efficient and sustainable chemical processes. wikipedia.orgacs.org These advanced synthetic strategies can often be applied to other classes of compounds, thereby having a ripple effect across the field of organic chemistry.
The exploration of its reactivity also drives the development of new analytical and computational tools to understand complex reaction mechanisms. nih.gov The insights gained from studying the fleeting intermediates and transition states in azirine reactions can be applied to a wide range of chemical processes.
In essence, the chemistry of this compound is not just about the synthesis of a specific set of molecules; it is about pushing the boundaries of our understanding of chemical reactivity and enabling the development of new and powerful tools for building the complex molecular architectures that are essential to so many areas of science and technology.
Q & A
Q. What are the common synthetic routes for 3-(4-Nitrophenyl)-2H-azirine, and what challenges arise during its preparation?
Synthetic approaches often involve domino reactions with acylketenes generated from thermolysis of 5-arylfuran-2,3-diones. For example, reactions of this compound (2c) with furandiones yield 1:2 adducts exclusively due to the strong electron-withdrawing nitro group . Challenges include instability during polymerization under certain conditions, as observed in structurally similar azirines (e.g., rapid polymerization of 3-(perfluorophenyl)-2H-azirine in crude mixtures) . Flow-batch methods have been proposed for azirine synthesis, but nitro-substituted variants may require optimized protocols to mitigate decomposition.
Q. How is this compound characterized structurally and spectroscopically?
Characterization relies on a combination of spectral methods (NMR, IR) and X-ray crystallography. For instance, the structure of 3a (a related 1:2 adduct) was confirmed via X-ray analysis, revealing key bond angles and electronic interactions . The nitro group’s electron-withdrawing nature distinctively influences IR stretching frequencies and NMR chemical shifts, aiding in identification.
Q. What factors govern the reactivity of this compound in domino reactions with acylketenes?
The nitro group’s electron-withdrawing effect enhances the electrophilicity of the azirine, favoring nucleophilic attack at the ketene carbonyl. This leads to exclusive formation of 1:2 adducts (e.g., 3c in Table 2) instead of 2:2 adducts (e.g., 4 , 5 ) observed with electron-donating substituents (e.g., methoxy) . Reaction outcomes are rationalized via substituent electronic effects (Hammett parameters) and validated by DFT calculations .
Advanced Research Questions
Q. How do electronic effects of substituents dictate product selectivity in cycloadditions involving this compound?
The nitro group’s electron-withdrawing nature shifts reaction pathways by stabilizing zwitterionic intermediates. For example, in azirinium ylide formations, nitro-substituted azirines favor [4.3.1] adducts, while electron-donating groups (e.g., methoxy) promote [3.2.1] products . This selectivity is quantified using DFT-derived barriers, where nitro groups reduce nucleophilicity, altering transition-state energetics .
Q. How are computational methods applied to elucidate reaction mechanisms involving this compound?
DFT studies (e.g., B3LYP/6-31G(d) with PCM solvation models) reveal that the nitro group lowers the nucleophilicity of azirine nitrogen, increasing activation barriers for ketene adduct formation. These models predict intermediates like zwitterionic species 7a,c and bisadducts 3a,c , aligning with experimental yields (Table 2) . Computational tools are critical for rationalizing regioselectivity and optimizing reaction conditions.
Q. What analytical applications leverage the chemoselectivity of this compound?
Recent work demonstrates its use as a bifunctional derivatization reagent for carboxylic acid metabolites. The azirine forms stable amide bonds while generating ketones, enabling dual analysis via mass spectrometry and quant-SCHEMA (a carbonyl-specific method). This approach validated 102 metabolites in human plasma, including novel ketogenesis pathway markers .
Q. How does this compound participate in heterocyclic synthesis?
In peptide chemistry, azirines act as synthons for α,α-dimethyl glycine (Aib) units, enabling stereocontrolled coupling reactions. For example, 3-(N-substituted)-2H-azirines form amides with α-hydroxy acids, facilitating cyclodepsipeptide synthesis . In domino reactions, nitro-substituted azirines yield bicyclic lactams (e.g., 3c ), which are precursors to bioactive heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
